2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C9H5Cl3F3NO2. It is known for its unique structural properties, which include the presence of trifluoroethyl and trichlorophenyl groups. This compound is primarily used in research and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
[ \text{2,4,5-Trichlorophenyl isocyanate} + \text{2,2,2-Trifluoroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Major Products Formed
Substitution: Products include substituted carbamates or amines.
Hydrolysis: Products are 2,2,2-trifluoroethanol and 2,4,5-trichloroaniline.
Scientific Research Applications
2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Similar in structure but used primarily in polymer chemistry.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a reagent in organic synthesis.
2,2,2-Trifluoroethyl vinyl ether: Known for its use in pharmaceuticals.
Uniqueness
2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate is unique due to its combination of trifluoroethyl and trichlorophenyl groups, which confer specific reactivity and stability. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H5Cl3F3NO2 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C9H5Cl3F3NO2/c10-4-1-6(12)7(2-5(4)11)16-8(17)18-3-9(13,14)15/h1-2H,3H2,(H,16,17) |
InChI Key |
ZWWUIXYWABFVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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